molecular formula C11H15NO2 B14842028 Ethyl (2,5-dimethylpyridin-3-YL)acetate

Ethyl (2,5-dimethylpyridin-3-YL)acetate

Cat. No.: B14842028
M. Wt: 193.24 g/mol
InChI Key: TVPZSFMUPPQASR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2,5-dimethylpyridin-3-YL)acetate typically involves the esterification of 2,5-dimethylpyridine-3-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2,5-dimethylpyridin-3-YL)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

    Substitution: Nucleophiles such as amines or alcohols, appropriate solvents.

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl (2,5-dimethylpyridin-3-YL)acetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Ethyl (2,5-dimethylpyridin-3-YL)acetate can be compared with other similar esters and pyridine derivatives:

This compound is unique due to the presence of both the ester and pyridine functionalities, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl 2-(2,5-dimethylpyridin-3-yl)acetate

InChI

InChI=1S/C11H15NO2/c1-4-14-11(13)6-10-5-8(2)7-12-9(10)3/h5,7H,4,6H2,1-3H3

InChI Key

TVPZSFMUPPQASR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(N=CC(=C1)C)C

Origin of Product

United States

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